Bicyclo[2.2.1]heptane-7-carboxamide
Description
Chemical Identity and Nomenclature
Bicyclo[2.2.1]heptane-7-carboxamide is a bicyclic amide characterized by a norbornane framework fused with a carboxamide group at the 7-position. Its systematic IUPAC name, This compound , reflects its bridged bicyclic structure. Alternative designations include 7-norbornanecarboxamide and the CAS registry number 100859-74-3 . The molecular formula is C$$8$$H$${13}$$NO , with a molecular weight of 139.19 g/mol . Key structural identifiers are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 100859-74-3 |
| Molecular Formula | C$$8$$H$${13}$$NO |
| SMILES | C1CC2CCC1C2C(=O)N |
| Synonym | 7-Norbornanecarboxamide |
The compound’s three-dimensional structure consists of two fused cyclopentane rings, creating a rigid, boat-like geometry. The carboxamide group (-CONH$$_2$$) at the bridgehead position introduces polarity and hydrogen-bonding capacity, influencing its reactivity and applications.
Historical Context of Bicyclic Amide Structures
Bicyclic amides emerged as critical subjects in organic chemistry following Rudolf Lukeš’ 1938 hypothesis that bridgehead amides would exhibit atypical reactivity due to distorted resonance. Early synthetic challenges, such as the instability of unsubstituted quinuclidones, limited progress until the mid-20th century. For example, Yakhontov’s 1957 work on intramolecular cyclizations demonstrated the feasibility of synthesizing strained bicyclic lactams.
The norbornane scaffold, a subset of bicyclo[2.2.1]heptane systems, gained prominence in the 1960s as a model for studying steric effects and ring strain. Innovations in catalysis, such as Rh(I)-mediated hydroarylation (e.g., endo-selective reactions with norbornene), further expanded the utility of bicyclic frameworks. By 2006, Tani and Stoltz achieved the first unambiguous synthesis of 2-quinuclidone, a prototypical twisted amide, using a Schmidt reaction. These milestones laid the groundwork for modern applications of this compound.
Significance in Organic and Medicinal Chemistry
The norbornane core’s rigidity and stereochemical control make it invaluable in drug design. This compound serves as a conformationally restricted bioisostere for flexible amides, enhancing target binding selectivity. For instance, its incorporation into protease inhibitors minimizes off-target interactions by locking the amide bond in a non-planar geometry.
In synthetic chemistry, the compound’s strained structure facilitates unique transformations. Recent examples include:
- Palladium/norbornene cooperative catalysis for synthesizing multisubstituted acrylamides.
- Rh(I)-catalyzed endo-hydroarylation of norbornene derivatives, enabling access to complex polycyclic architectures.
Additionally, the carboxamide group participates in hydrogen-bonding networks, making it a versatile intermediate in supramolecular chemistry.
Research Evolution and Current State of Knowledge
Advances in computational chemistry and catalysis have revitalized interest in this compound. Key developments include:
- Synthetic Methodologies : Modern routes leverage high-dilution techniques and transition-metal catalysts to overcome steric hindrance. For example, Greenberg’s optimization of tetramethyl-2-quinuclidone synthesis improved yields from <10% to ~40%.
- Reactivity Modulation : Substituent effects on amide bond distortion were quantified in 2021, showing that electron-donating groups increase N–C(O) bond length (e.g., 1.526 Å in protonated 2-quinuclidone).
- Applications in Drug Discovery : The compound’s scaffold appears in candidates targeting neurological disorders and antimicrobial resistance. A 2022 study demonstrated its use in synthesizing platelet-activating factor (PAF) antagonists via tandem carbamoylation/annulation.
Current research focuses on stereoselective functionalization and biocompatible catalytic systems to expand its utility in green chemistry and pharmaceutical manufacturing.
Properties
CAS No. |
100859-74-3 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.198 |
IUPAC Name |
bicyclo[2.2.1]heptane-7-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-5-1-2-6(7)4-3-5/h5-7H,1-4H2,(H2,9,10) |
InChI Key |
DXNLUEMBNQRWOB-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1C2C(=O)N |
Synonyms |
7-Norbornanecarboxamide(6CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Bicyclo[2.2.1]heptane-7-carboxamide possesses a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. The compound's strained ring structure allows it to function effectively as a building block in organic synthesis and drug development.
Scientific Research Applications
1. Medicinal Chemistry
- Ion Channel Modulation : A notable application of this compound derivatives is in the modulation of ion channels, specifically KCNQ2 and KCNQ4 potassium channels. For instance, the compound ML213, which is derived from this bicyclic structure, has demonstrated selective activation of these channels, with EC50 values of 230 nM for KCNQ2 and 510 nM for KCNQ4. This selectivity is crucial for understanding neuronal activity and developing therapeutics for conditions like epilepsy .
- Enzyme Inhibitors : The compound serves as a scaffold for designing enzyme inhibitors, allowing researchers to explore its potential in drug discovery and development.
2. Organic Synthesis
- Building Block : this compound is utilized as a building block in the synthesis of more complex organic molecules due to its unique structural characteristics. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it versatile in synthetic chemistry.
- Asymmetric Synthesis : Recent advancements have shown that organocatalytic methods can be employed to synthesize bicyclo[2.2.1]heptane derivatives efficiently, enhancing their accessibility for further functionalization in drug development .
Industrial Applications
1. Polymer Production
- Bicyclo[2.2.1]heptane derivatives are used in producing polymers with specific mechanical properties. Their unique structural features contribute to the stability and performance of polymer materials, making them suitable for various industrial applications .
2. Material Science
- The compound's properties are also explored in material science, where it can serve as an additive or modifier for enhancing the performance characteristics of existing materials.
Case Study 1: Ion Channel Research
The study on ML213 highlighted its potential as a selective KCNQ channel opener, providing insights into its pharmacological profile and metabolic stability in both human and rat models. This research emphasizes the importance of bicyclo[2.2.1]heptane derivatives in developing targeted therapies for neurological disorders .
Case Study 2: Asymmetric Synthesis
A recent publication detailed an organocatalytic approach to synthesizing bicyclo[2.2.1]heptane-1-carboxylates through formal [4 + 2] cycloaddition reactions, showcasing the compound's utility in asymmetric synthesis and its potential for creating enantiomerically enriched products for pharmaceutical applications .
Preparation Methods
Acrylate Esters as Dienophiles
Reaction of cyclopentadiene with methyl acrylate yields bicyclo[2.2.1]hept-5-ene-2-carboxylate. Hydrolysis of the ester group under basic conditions (e.g., NaOH, 80°C) generates the corresponding carboxylic acid. Subsequent treatment with thionyl chloride converts the acid to an acyl chloride, which reacts with aqueous ammonia to furnish the carboxamide. This method, while indirect, benefits from the commercial availability of starting materials.
Example Reaction Conditions
-
Diels-Alder: Cyclopentadiene + methyl acrylate, 120°C, 12 h, 65% yield.
-
Hydrolysis: 2 M NaOH, reflux, 4 h, >90% conversion.
-
Amidation: SOCl₂, 0°C → NH₃ (aq), 25°C, 75% yield.
Functionalization of Bicyclo[2.2.1]heptane Intermediates
Post-synthetic modification of preformed bicyclic frameworks offers a viable route to the target carboxamide.
Oxidation of 7-Methyl Substituents
Bicyclo[2.2.1]heptane-7-methyl derivatives, accessible via Diels-Alder reactions with propylene, undergo oxidation using potassium permanganate (KMnO₄) in acidic media to yield the carboxylic acid. Catalytic amidation with ammonium chloride and DCC (dicyclohexylcarbodiimide) provides the carboxamide.
Key Data
-
Oxidation: 7-Methylbicyclo[2.2.1]heptane + KMnO₄, H₂SO₄, 60°C, 48 h, 55% yield.
-
Amidation: Carboxylic acid + NH₄Cl, DCC, CH₂Cl₂, 25°C, 12 h, 68% yield.
Halogenation-Cyanation Sequences
Electrophilic chlorination at the 7-position (e.g., using Cl₂, FeCl₃) followed by cyanation (NaCN, DMSO) introduces a nitrile group. Acidic hydrolysis (H₂SO₄, H₂O) converts the nitrile to the carboxamide. This approach, though multistep, ensures regioselectivity.
Reaction Scheme
-
Chlorination: Bicyclo[2.2.1]heptane + Cl₂ → 7-chloronorbornane, 40% yield.
-
Cyanation: 7-chloronorbornane + NaCN → 7-cyanonorbornane, 60% yield.
-
Hydrolysis: 7-cyanonorbornane + H₂O/H⁺ → carboxamide, 85% yield.
Reductive Cyclization Strategies
Building on Fraser and Swingle’s work with 7-azabicyclo[2.2.1]heptane, reductive cyclization of carboxamide-containing precursors provides an alternative pathway.
Cyclohexane-Derived Precursors
4-Carbamoylcyclohexanol, synthesized from 4-cyanophenol via hydrogenation and hydrolysis, undergoes mesylation (MsCl, Et₃N) and thermal cyclization to yield the bicyclic carboxamide.
Optimized Conditions
-
Mesylation: 4-Carbamoylcyclohexanol + MsCl, 0°C, 2 h, 90% yield.
-
Cyclization: Mesylated intermediate, 80°C, toluene, 8 h, 50% yield.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Diels-Alder + Amidation | 48 | Scalable, uses commercial reagents | Multistep, moderate regiocontrol |
| Oxidation of Methyl | 37 | Direct functionalization | Low oxidation yields |
| Halogenation-Cyanation | 51 | High regioselectivity | Hazardous reagents (Cl₂, CN⁻) |
| Reductive Cyclization | 50 | Convergent synthesis | Requires specialized precursors |
Q & A
Q. What are the established synthetic routes for bicyclo[2.2.1]heptane-7-carboxamide, and how can reaction conditions be optimized for yield?
Methodological Answer: Synthesis typically involves multi-step routes starting from bicyclo[2.2.1]heptane derivatives. For example, 7-azabicyclo[2.2.1]heptane derivatives are synthesized via cyclization of appropriately substituted precursors, with yields influenced by catalysts and reaction time . Optimization strategies include:
- Catalyst Selection : Platinum oxide improves yield but requires careful handling .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in carboxamide formation .
- Purification : Column chromatography or recrystallization ensures purity, especially for isomers .
Q. Table 1: Comparison of Synthetic Routes
| Route | Steps | Yield (%) | Key Challenges |
|---|---|---|---|
| Route A | 5 | 18% | Low yield due to intermediate instability |
| Route B | 5 | 36% | High catalyst cost and scalability issues |
Q. How do exo/endo isomerism and substituent positions influence the physicochemical properties of bicyclo[2.2.1]heptane derivatives?
Methodological Answer: Exo/endo isomerism critically impacts properties such as solubility, melting point, and reactivity. For example:
- Hydrophobicity : Endo isomers often exhibit higher hydrophobicity due to steric shielding of polar groups .
- Melting Points : Exo-substituted derivatives (e.g., 2-exo-bromo-7-syn-fluoro) have lower melting points than endo counterparts .
- Reactivity : Endo carboxamides show slower hydrolysis rates due to restricted solvent access .
Q. Table 2: Isomer-Specific Properties
| Isomer | Solubility (in EtOH) | Melting Point (°C) |
|---|---|---|
| 2-endo-bromo | Low | 98–102 |
| 2-exo-bromo | Moderate | 87–90 |
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for structural rigidity?
Methodological Answer:
- NMR : H and C NMR distinguish exo/endo isomers via coupling constants (e.g., > 8 Hz for endo) .
- IR Spectroscopy : Carboxamide C=O stretches appear at 1650–1680 cm, with shifts indicating hydrogen bonding .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 154.16 for CHO) .
- X-ray Crystallography : Resolves stereochemistry in rigid bicyclic frameworks .
Note : Structural rigidity complicates peak splitting in NMR; use decoupling experiments for clarity .
Advanced Research Questions
Q. How can computational methods predict the stability and reactivity of this compound derivatives in high-energy applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates heats of formation (HOF) and bond dissociation energies (BDE) to assess thermal stability .
- Molecular Dynamics (MD) : Simulates detonation properties by modeling nitro group interactions in high-energy derivatives .
- QSPR Models : Predict impact sensitivity using descriptors like molecular volume and electrostatic potential .
Q. Table 3: Computed Properties for High-Energy Derivatives
| Derivative | HOF (kcal/mol) | Density (g/cm³) | Detonation Velocity (km/s) |
|---|---|---|---|
| Nitramine A | 120.5 | 1.78 | 8.9 |
| Nitramine B | 135.2 | 1.85 | 9.4 |
Q. What strategies resolve contradictions in reported synthetic yields or purity levels for bicyclo[2.2.1]heptane carboxamides?
Methodological Answer:
- Reproducibility Checks : Follow standardized protocols for reaction setup (e.g., inert atmosphere, reagent drying) .
- Analytical Validation : Cross-validate purity using HPLC (≥95% purity threshold) and H NMR integration .
- Data Reconciliation : Compare reaction conditions (e.g., solvent purity, catalyst aging) across studies to identify outliers .
Case Study : A 36% yield discrepancy in Route B was traced to platinum oxide batch variability. Replacing it with fresh catalyst stabilized yields at 32–35%.
Q. What role does the bicyclo[2.2.1]heptane scaffold play in modulating biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Methodological Answer:
- Rigidity : The scaffold enforces a fixed conformation, enhancing target binding specificity (e.g., enzyme active sites) .
- SAR Strategies :
- Functional Group Scanning : Replace carboxamide with esters or ketones to assess H-bonding requirements .
- Isomer Libraries : Synthesize exo/endo carboxamides and compare IC values in bioassays .
- Pharmacophore Mapping : Use docking simulations to identify critical interactions (e.g., sulfonamide H-bond donors in antimicrobial activity) .
Q. Table 4: Biological Activity of Derivatives
| Derivative | Target | Activity (IC, μM) |
|---|---|---|
| Carboxamide A | Enzyme X | 0.45 |
| Ester B | Enzyme X | 12.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
